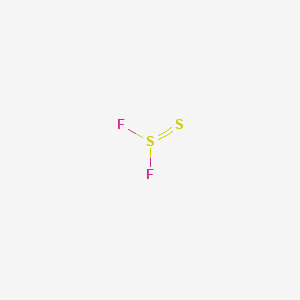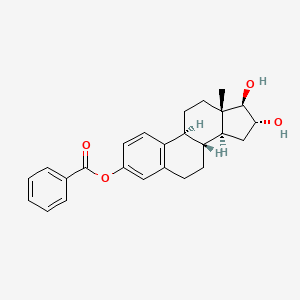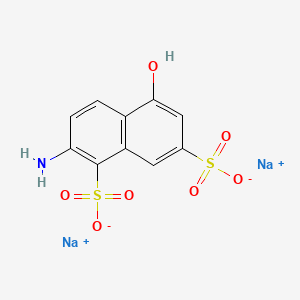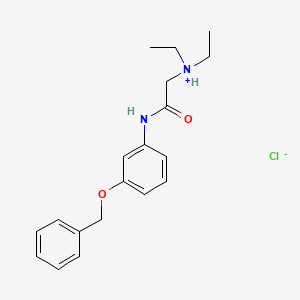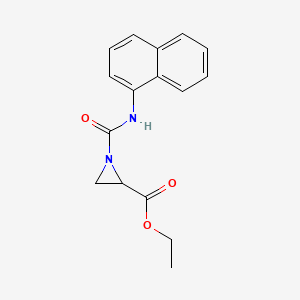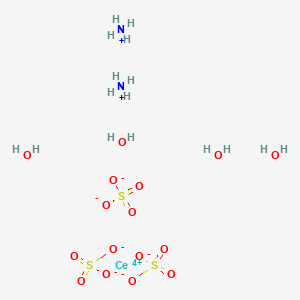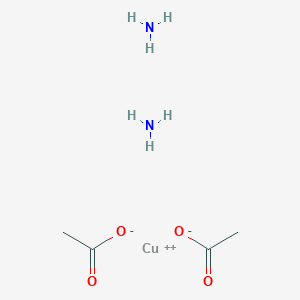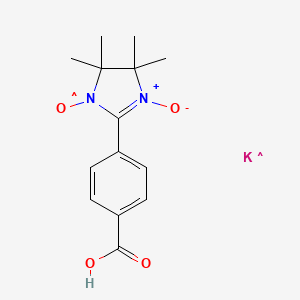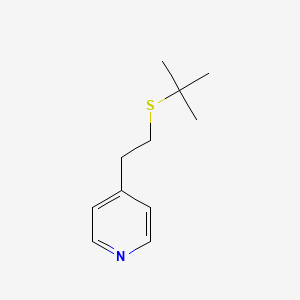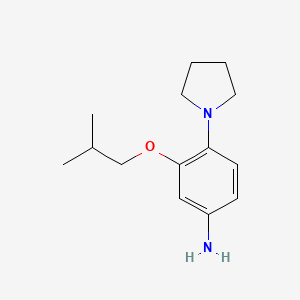
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, with an isobutoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-(pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes a reduction reaction to form 4-aminophenol.
Introduction of the Isobutoxy Group: The 4-aminophenol is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group at the 3-position.
Formation of the Pyrrolidine Ring: Finally, the intermediate product is reacted with pyrrolidine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the isobutoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted aniline derivatives.
科学研究应用
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Isobutoxy-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the aniline moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the isobutoxy group, making it less hydrophobic.
3-Isobutoxy-4-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its biological activity.
Uniqueness
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the isobutoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
3-(2-methylpropoxy)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-17-14-9-12(15)5-6-13(14)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8,10,15H2,1-2H3 |
InChI 键 |
QFYIUJIILNYLHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=CC(=C1)N)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


